molecular formula C10H6BrNO3 B1504265 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 762260-63-9

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B1504265
CAS No.: 762260-63-9
M. Wt: 268.06 g/mol
InChI Key: MBCCWDPJOSBQOR-UHFFFAOYSA-N
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Description

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 762260-63-9) is a high-value brominated quinoline derivative extensively used as a key chemical intermediate in organic synthesis and pharmaceutical research . Its core structure, the 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold, is recognized as a novel, drug-like fragment that is amenable to facile modifications for producing libraries of novel analogues with desirable pharmacokinetic properties . This compound serves as a critical building block in the development of biologically active molecules, particularly for anticancer research. Studies have demonstrated that derivatives synthesized from this core structure exhibit significant antiproliferative activity against a range of cancer cell lines, including esophageal squamous cell carcinoma (ESCC) . Mechanistic studies indicate that lead compounds derived from this quinoline core function through the inhibition of autophagy, a cellular process that can promote tumor survival, thereby positioning them as promising candidates for novel cancer therapeutics . Furthermore, research into similar quinoline derivatives highlights their potential in addressing multidrug resistance in cancer by acting as inhibitors of efflux pumps like ABCB1/P-glycoprotein . Researchers value this compound for its versatility in designing enzyme inhibitors and other small-molecule drugs due to its unique chemical framework. It is typically synthesized from commercially available 6-substituted isatin precursors . The product is for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions; refer to the Safety Data Sheet for comprehensive hazard information .

Properties

IUPAC Name

7-bromo-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCCWDPJOSBQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697466
Record name 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762260-63-9
Record name 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and materials science. This compound, featuring a quinoline scaffold, has been explored for its biological activities and as an intermediate in synthesizing more complex molecules .

Chemical Properties and Structure
this compound has a molecular formula of C10H6BrNO3C_{10}H_6BrNO_3 and a molecular weight of 268.06 g/mol . Its IUPAC name is 8-bromo-2-oxo-1H-quinoline-4-carboxylic acid . The structure includes a quinoline ring system with a bromine atom at the 7th position, a carbonyl group at the 2nd position, and a carboxylic acid group at the 4th position .

Synthesis
The synthesis of compounds similar to this compound has been achieved through various methods. One approach involves the synthesis of a key intermediate, 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, without using toxic heavy metals . This is done via cyclization of an intermediate compound . Another synthetic route involves treating ethyl 7-bromo-8-methyl-4-oxo-4H-chromene-3-carboxylate with cyclopropyl amine .

Applications

While specific applications for this compound were not found in the provided search results, research on related dihydroquinoline derivatives suggests several potential uses:
Antimycobacterial Activity: Derivatives of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid have demonstrated activity against multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest promising efficacy compared to first-line anti-TB drugs.
Anticancer Studies: In vitro assays using the MCF-7 breast cancer cell line have shown that compounds derived from this scaffold exhibit significant anticancer activity compared to standard treatments like Doxorubicin. The MTT assay was used to measure cell viability post-treatment.
Inflammatory Response Modulation: Derivatives of dihydroquinolines could modulate inflammatory pathways, suggesting potential therapeutic applications in diseases characterized by chronic inflammation.

Related Compounds

Other dihydroquinoline derivatives and their applications include:

  • 1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinoline : This compound is listed by Sigma-Aldrich for scientific research purposes .
  • 4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid : Sigma-Aldrich also lists this compound for research .
  • Nrf2 Activator II, AI-1 : This compound modulates the biological activity of Nrf2 and is used for biochemical applications .
  • 7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid : The crystal structure of this compound has been determined, and it can be synthesized using a known patent .
  • 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid : The synthesis of this compound has been described in the Chemistry of Heterocyclic Compounds .

Mechanism of Action

The mechanism by which 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Microbial Cell Membranes: Disruption of membrane structure and function

  • Enzymes and Pathways: Inhibition of enzymes involved in cell growth and division

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and its analogs:

Compound Name Substituents Molecular Weight Key Properties Reference
This compound Br (C7), =O (C2), COOH (C4) ~270.08* Increased lipophilicity, moderate solubility Estimated
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid H (C7), =O (C2), COOH (C4) 189.17 Higher solubility, lower LogP
5-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxamide Br (C5), =O (C2), CONH2 (C4) 279.11 Moderate antibacterial activity
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Br (C6), =O (C2), COOH (C4), saturated C3 270.08 Reduced aromaticity, altered reactivity
7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Br (C7), =O (C4), COOH (C3), aryl (C1) 374.19 Enhanced steric bulk, potential for π-π interactions

*Estimated based on analogs (e.g., 6-bromo derivative in ).

Key Observations:
  • Bromine Position : Bromine at C7 (target compound) versus C5 or C6 in analogs alters electronic effects and steric hindrance. For example, 5-bromo derivatives exhibit antibacterial activity against Acinetobacter baumannii (MIC = 77.5 µg/mL) , while 7-bromo substitution may influence binding to targets like DNA gyrase .
  • Carboxylic Acid vs.
  • Saturation: The tetrahydroquinoline analog (6-bromo) loses aromaticity at C3–C4, reducing conjugation and possibly decreasing fluorescence properties observed in unsaturated quinolines .
Antibacterial Activity:
  • 5-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxamide: Shows moderate activity against Gram-negative bacteria (e.g., E. coli) but higher potency against Acinetobacter baumannii .
  • 7-Bromo Target Compound : While direct data is unavailable, molecular docking studies suggest bromine at C7 could enhance interactions with bacterial topoisomerase-IV due to increased hydrophobicity and halogen bonding .
Fluorescence and Drug Resistance Modulation:
  • The unsaturated quinoline core in the target compound enables fluorescence, useful in imaging and mechanistic studies .

Biological Activity

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a member of the quinoline family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antibacterial and anti-inflammatory contexts. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of this compound is C10H6BrN1O3C_{10}H_{6}BrN_{1}O_{3} with a molecular weight of approximately 273.06 g/mol. The compound features a fused ring structure typical of quinolines, with a bromine substituent at the 7-position and a carboxylic acid group at the 4-position.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antibacterial Activity : Several studies have evaluated its efficacy against a range of bacterial strains. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory actions by inhibiting specific pro-inflammatory enzymes and cytokines.
  • Anticancer Potential : Preliminary studies suggest that this compound may interact with cellular pathways involved in cancer progression.

Antibacterial Activity

A significant focus of research has been on the antibacterial properties of this compound.

Case Study: Synthesis and Evaluation

In one study, ten new quinoline-carboxamides were synthesized using this compound as a substrate. These derivatives were tested against nine bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that some derivatives exhibited superior antibacterial activity compared to conventional antibiotics like erythromycin and ampicillin .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
7-Bromo derivative AKlebsiella pneumoniae8 µg/mL
7-Bromo derivative BStaphylococcus aureus16 µg/mL
ErythromycinKlebsiella pneumoniae32 µg/mL
AmpicillinStaphylococcus aureus64 µg/mL

The antibacterial mechanism is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . The structure-activity relationship indicates that modifications to the quinoline core can enhance potency against specific pathogens .

Anti-inflammatory Activity

Research has also highlighted the potential anti-inflammatory properties of this compound. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Comparative Analysis

When compared to similar compounds within the quinoline family, this compound demonstrates unique biological properties due to its specific bromination and carboxylic acid functionalities.

Compound NameAntibacterial ActivityAnti-inflammatory Activity
7-Bromo derivativeHighModerate
Other quinolinesVariableLow

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinoline ring facilitates substitution at the 7-bromo position under mild conditions.

Reaction TypeConditionsYieldProductSource
AminationCyclopropyl amine/DMAC, 0°C to RT, 1 hr72%(Z)-7-bromo-3-((cyclopropylamino)methylene)-8-methylchromane-2,4-dione
Suzuki CouplingPd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane, 100°C, 16 hr73%1-cyclopropyl-8-methyl-7-(5-methyl-6-(N-methylacetamido)pyridin-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
HydrolysisConc. HCl, RT, 2 hr88%1-cyclopropyl-8-methyl-7-(5-methyl-6-(methylamino)pyridin-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Mechanistic Notes :

  • Bromine displacement in Suzuki coupling occurs via oxidative addition of Pd⁰ to the C-Br bond, forming a Pd(II) intermediate that reacts with boronic acids .

  • Acidic hydrolysis of acetamide groups proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Functional Group Interconversion

The carboxylic acid and keto groups participate in targeted modifications.

Esterification and Amidation

ReactionReagents/ConditionsYieldProductSource
Methyl ester formationSOCl₂, DMF, reflux76%Ethyl 7-bromo-4-chloroquinoline-3-carboxylate
Amide formationCyclopropyl amine, RT25%7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Key Observations :

  • Thionyl chloride effectively converts carboxylic acids to acyl chlorides, enabling subsequent esterification .

  • Low amidation yields (25%) suggest steric hindrance from the quinoline ring .

Ring Modification Reactions

The dihydroquinoline core undergoes redox and cyclization reactions.

Oxidation

SubstrateOxidizing AgentProductApplicationSource
1,4-dihydroquinolineO₂ (air)Fully aromatic quinoline derivativeEnhances π-conjugation for optoelectronics

Cyclocondensation

Reaction with ethoxymethylenemalonate under reflux forms fused pyran derivatives, useful in antimicrobial agent synthesis.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings for biaryl synthesis.

Coupling PartnerCatalyst SystemYieldApplicationSource
Boronic esterPd(PPh₃)₂Cl₂/Na₂CO₃73%Antibacterial quinolones
AlkyneCuI, Pd(PPh₃)₄68%Fluorescent probes

Optimization Data :

  • Temperature : 100°C optimal for Suzuki coupling; lower temps (<80°C) result in incomplete conversion .

  • Solvent : 1,4-dioxane outperforms DMF due to better Pd catalyst stability .

Comparative Reactivity Analysis

Reaction7-Bromo Derivative6-Bromo Analog (CID 42647362)8-Bromo-6-chloro Derivative
Suzuki Coupling Ratet₁/₂ = 2.5 hrt₁/₂ = 4.1 hrt₁/₂ = 1.8 hr
Esterification Yield76%62%81%
Hydrolysis Efficiency88%75%92%

Trends :

  • Electron-withdrawing groups (e.g., Cl at C8) accelerate Suzuki coupling by increasing electrophilicity at C7.

  • Steric effects from C6 substituents reduce amidation yields in CID 42647362 .

Industrial-Scale Considerations

  • Green Chemistry : Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.

  • Continuous Flow Systems : Achieve 95% conversion in esterification with SOCl₂, minimizing waste .

This compound’s multifunctional reactivity positions it as a critical intermediate in drug discovery (e.g., quinolone antibiotics ) and materials science. Its synthetic flexibility, particularly in cross-coupling and functional group transformations, underscores its importance in modern organic chemistry.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves:

  • Construction of the quinoline core or chromene intermediate.
  • Introduction of the bromo substituent at the 7-position.
  • Formation of the 4-carboxylic acid group.
  • Oxidation and cyclization steps to form the 2-oxo-1,2-dihydroquinoline structure.

Preparation via Chromene Intermediate and Subsequent Cyclization

One well-documented method involves the preparation of a 7-bromo-4-oxo-4H-chromene-3-carboxylate intermediate, followed by conversion into the target quinoline derivative.

Stepwise Process:

Step Description Reagents/Conditions Yield/Notes
1 Synthesis of ethyl 7-bromo-8-methyl-4-oxo-4H-chromene-3-carboxylate Starting materials reacted and purified by silica gel chromatography using 5% ethyl acetate/petroleum ether 78%, brown solid
2 Hydrolysis of the ester to 7-bromo-8-methyl-4-oxo-4H-chromene-3-carboxylic acid Lithium hydroxide in tetrahydrofuran/water (4:1) at 0°C to room temperature for 2 hours 95%, light brown solid
3 Cyclization with cyclopropyl amine to form 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Reaction in dimethylacetamide at 0°C to room temperature for 1 hour 25%, off-white solid; side product formed (72%)
4 Further functionalization steps (e.g., Suzuki coupling) Sodium carbonate, 1,4-dioxane, and other reagents Yields vary

This method avoids the use of toxic heavy metals and uses relatively mild conditions for hydrolysis and cyclization, making it environmentally friendlier.

Multi-Step Synthesis from Isatin Derivatives

Another approach involves starting from isatin and performing a sequence of reactions including base-catalyzed condensation, addition reactions, oxidation, and decarboxylation to obtain quinoline-4-carboxylic acid derivatives.

Key Steps:

Step Description Reagents/Conditions Yield/Notes
1 Condensation of isatin with acetone under strong basic conditions (NaOH or KOH) at 25-35°C, reflux for 5-15 hours Sodium hydroxide or other strong bases, water, acetone reflux High yield (up to 99%) of 2-toluquinoline-4-carboxylic acid
2 Addition reaction with phenyl aldehyde at 95-105°C for 1-6 hours Phenyl aldehyde, heating 85% yield of 2-vinyl-4-quinoline carboxylic acid hydrate
3 Oxidation with potassium permanganate to introduce carboxyl groups Potassium permanganate solution Further oxidation steps
4 Decarboxylation and purification Acid/base treatments, filtration Final quinoline carboxylic acid derivatives obtained

Alternative Synthetic Routes and Considerations

  • Use of Organolithium Reagents and Orthoesters: Some methods involve treatment of starting materials with n-butyl lithium and malonic half acid ester, followed by reaction with triethyl orthoformate and acetic anhydride at elevated temperatures, then cyclization with amines to form the quinoline core. However, this approach is more complex and involves harsher conditions.

  • Avoidance of Heavy Metals: Recent research emphasizes avoiding toxic heavy metals in synthesis, favoring lithium hydroxide hydrolysis and amine cyclization steps under mild conditions to improve safety and environmental impact.

  • Purification Techniques: Silica gel chromatography and recrystallization are commonly used to purify intermediates and final products, ensuring high purity suitable for pharmaceutical applications.

Comparative Data Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Disadvantages
Chromene intermediate route Ethyl 7-bromo-8-methyl-4-oxo-4H-chromene-3-carboxylate LiOH, cyclopropyl amine, DMA 0°C to RT, 1-2 hours 25-95% (stepwise) Avoids heavy metals, mild conditions Moderate yield in cyclization step
Isatin condensation route Isatin NaOH, acetone, phenyl aldehyde, KMnO4 Reflux 5-15h, 95-105°C Up to 99% (initial step) High overall yield, flexible substituents Multi-step, requires careful pH control
Organolithium and orthoester route Fluorinated benzene derivatives n-BuLi, triethyl orthoformate, acetic anhydride -30°C to 150°C, overnight cyclization Not specified Enables complex substitutions Harsh conditions, complex handling

Summary of Research Findings

  • The chromene intermediate method is a modern, environmentally conscious approach that yields high purity products with avoidance of toxic metals, suitable for scale-up in pharmaceutical synthesis.

  • The isatin-based condensation method is well-established, offering high yields and flexibility in introducing substituents, but involves multiple steps and requires precise control of reaction conditions.

  • The organolithium-based method provides access to highly substituted quinoline derivatives but is less favorable due to harsh reagents and conditions.

Q & A

Q. What are the optimal synthetic routes for 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

A common method involves coupling the carboxylic acid moiety with brominated precursors using activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine (TEA) in DMF at 0°C, followed by room-temperature stirring for 12 hours . Optimization may include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
  • Temperature control : Low temperatures minimize side reactions during activation.
  • Stoichiometry : A 1:1.5 molar ratio of carboxylic acid to brominated precursor improves yield.
    Alternative routes may involve bromination of non-brominated quinoline derivatives using N-bromosuccinimide (NBS) in acetic acid .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • HPLC : Assess purity using a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10) and UV detection at 254 nm.
  • NMR : Confirm substitution patterns (e.g., bromine at C7, carboxylic acid at C4) via 1H^1H- and 13C^{13}C-NMR. For example, the C7 bromine deshields adjacent protons, causing distinct splitting patterns .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z for C10H7BrNO3\text{C}_{10}\text{H}_{7}\text{BrNO}_{3}: ~283.95) .

Q. What solvent systems are recommended for solubility and stability studies?

The compound shows limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:

  • Prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (≤1% DMSO final concentration).
  • Stability tests: Monitor degradation via UV-Vis spectrophotometry (λmax ~300 nm) under varying pH (4–9) and temperatures (4–37°C) .

Advanced Research Questions

Q. How does the bromine substituent influence structure-activity relationships (SAR) in drug discovery?

The bromine at C7 enhances electrophilic reactivity, enabling interactions with nucleophilic residues in target proteins (e.g., cysteine or lysine). Comparative studies with non-brominated analogs reveal:

  • Increased binding affinity : Bromine’s electron-withdrawing effect stabilizes charge-transfer interactions.
  • Improved metabolic stability : Bromine reduces oxidative metabolism at the quinoline core .

Q. Table 1: Biological activity comparison of brominated vs. non-brominated analogs

CompoundTarget Protein (IC₅₀)Metabolic Stability (t₁/₂)
7-Bromo derivativeFABP4 (1.5 µM) 8.2 h (human microsomes)
Non-brominated analogFABP4 (>10 µM)2.1 h

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches include:

  • Batch validation : Use orthogonal purity methods (HPLC, NMR) to exclude contaminants.
  • Dose-response curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM).
  • Target engagement assays : Employ biophysical methods (e.g., SPR, ITC) to validate direct binding .

Q. How can crystallography or computational modeling guide lead optimization?

  • X-ray crystallography : Resolve binding modes with targets (e.g., FABP4) to identify key interactions (e.g., hydrogen bonding with the carboxylic acid group) .
  • Docking simulations : Use software like AutoDock Vina to predict modifications (e.g., methyl groups at C2) that enhance hydrophobic interactions without steric hindrance .

Methodological Considerations

Q. What precautions are critical for handling this compound in biological assays?

  • Toxicity : Avoid inhalation or skin contact; use PPE (gloves, lab coat) and work in a fume hood .
  • Storage : Store desiccated at -20°C to prevent hydrolysis of the carboxylic acid group .

Q. How can researchers validate off-target effects in kinase inhibition studies?

  • Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM.
  • Cellular thermal shift assays (CETSA) : Confirm target selectivity by monitoring protein thermal stability shifts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

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